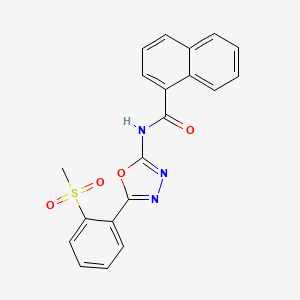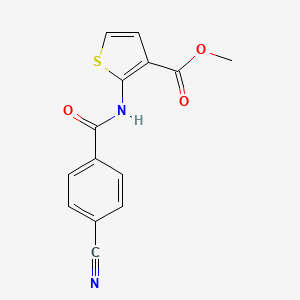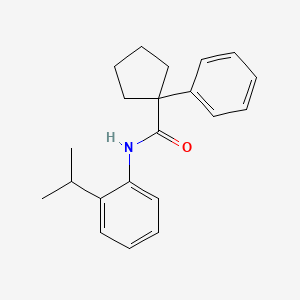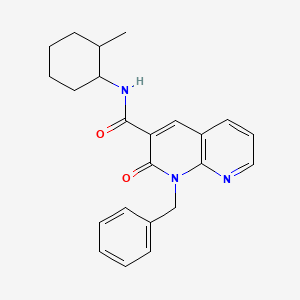![molecular formula C22H27N3O4S2 B2701096 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 941996-31-2](/img/structure/B2701096.png)
2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiophene ring, amide, and sulfamoyl groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .科学的研究の応用
Synthetic Methodologies and Heterocyclic Chemistry Research on thiophene derivatives has led to the development of innovative synthetic methodologies for creating heterocyclic compounds, which are pivotal in the design of molecules with potential therapeutic applications. For instance, the study by Mohareb et al. (2004) demonstrated the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives starting from thiophenylhydrazonoacetates, showcasing the versatility of thiophene scaffolds in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the synthesis and characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provided insights into the structural properties of thiophene derivatives, contributing to the development of new compounds with enhanced pharmacological profiles (Vasu et al., 2004).
Biological Activities and Pharmacological Potential Thiophene derivatives have been extensively studied for their diverse biological activities. For example, Amr et al. (2010) synthesized novel thiophene derivatives and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the potential of thiophene compounds in treating various disorders (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010). Additionally, the antimicrobial properties of thiophene derivatives have been a subject of interest, as demonstrated by Babu, Pitchumani, and Ramesh (2013), who synthesized and evaluated the antimicrobial efficacy of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives (Babu, Pitchumani, & Ramesh, 2013).
Advanced Drug Design and Discovery The exploration of thiophene derivatives in drug design has led to the identification of novel compounds with significant pharmacological activities. Research by Nikolakopoulos et al. (2006) on 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers underscores the importance of thiophene derivatives in the discovery of new therapeutic agents, offering insights into the mechanisms of action and potential clinical applications (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-25(15-6-2-3-7-15)31(28,29)16-12-10-14(11-13-16)21(27)24-22-19(20(23)26)17-8-4-5-9-18(17)30-22/h10-13,15H,2-9H2,1H3,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZCUADXSUIFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2701013.png)



![6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2701022.png)
![methyl 2-(2-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2701023.png)


![(E)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2701028.png)




